molecular formula C11H10BrNO B6356547 4-Bromo-6-ethoxyquinoline CAS No. 1070879-28-5

4-Bromo-6-ethoxyquinoline

Cat. No. B6356547
CAS RN: 1070879-28-5
M. Wt: 252.11 g/mol
InChI Key: PQVJAYWECGRXLH-UHFFFAOYSA-N
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Description

4-Bromo-6-ethoxyquinoline is a biochemical used for proteomics research . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, quinoline derivatives have been synthesized through various methods. For instance, a study discusses the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclization of 2-alkynyl benzyl azides . Another study presents the catalytic protodeboronation of pinacol boronic esters, which could potentially be applied to the synthesis of this compound .

Scientific Research Applications

1. Chemical Reactions and Synthesis

4-Bromo-6-ethoxyquinoline is involved in various chemical reactions and synthesis processes. For instance, it reacts with potassium amide in liquid ammonia, leading to a range of substitution products and dehalogenated compounds (Sanders, Dijk, & Hertog, 2010). Another study highlights its use as a key building block for synthesizing antibiotics, demonstrating its practical application in antimicrobial drug discovery (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

2. Antioxidant Properties

Research on analogues of ethoxyquin, which includes this compound, reveals insights into their antioxidative capacities. These compounds are studied for their chain-breaking antioxidative ability and potential to catalyze reduction of hydrogen peroxide (Kumar et al., 2007).

3. Photolabile Protecting Groups

This compound derivatives are explored for their role as photolabile protecting groups, with potential applications in biochemistry and pharmacology. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and evaluated for its effectiveness and sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).

4. Potential in Drug Synthesis

This compound is also significant in the synthesis of new drugs. For example, its derivatives have been synthesized and evaluated as inhibitors of steroid 5alpha reductases, which are important in the development of certain types of medication (Baston, Palusczak, & Hartmann, 2000).

properties

IUPAC Name

4-bromo-6-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVJAYWECGRXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653679
Record name 4-Bromo-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070879-28-5
Record name Quinoline, 4-bromo-6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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